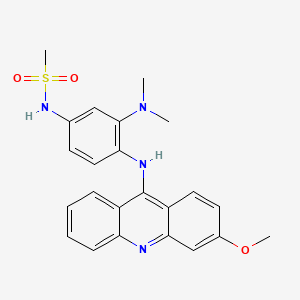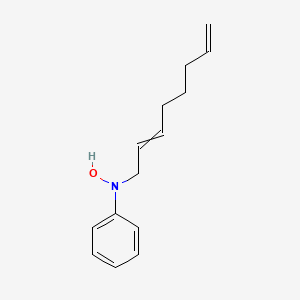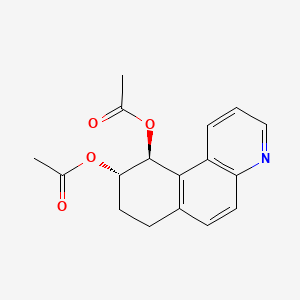
Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with additional hydroxyl and acetate groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- typically involves multiple steps. One common method includes the initial formation of the quinoline core, followed by the introduction of hydroxyl groups at the 9 and 10 positions. The final step involves the acetylation of these hydroxyl groups to form the diacetate ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
Aplicaciones Científicas De Investigación
Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(h)quinoline-9,10-diol: Similar structure but lacks the acetate groups.
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: A related compound with different functional groups and biological activities.
Uniqueness
Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
103620-22-0 |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
[(9S,10S)-10-acetyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl] acetate |
InChI |
InChI=1S/C17H17NO4/c1-10(19)21-15-8-6-12-5-7-14-13(4-3-9-18-14)16(12)17(15)22-11(2)20/h3-5,7,9,15,17H,6,8H2,1-2H3/t15-,17+/m0/s1 |
Clave InChI |
LVEXAWIQBIDLHT-DOTOQJQBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CCC2=C([C@@H]1OC(=O)C)C3=C(C=C2)N=CC=C3 |
SMILES canónico |
CC(=O)OC1CCC2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
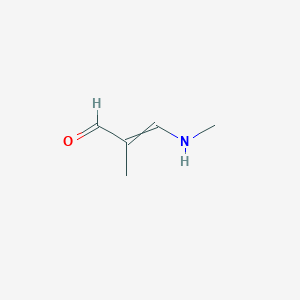

![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
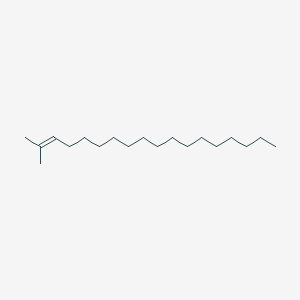
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
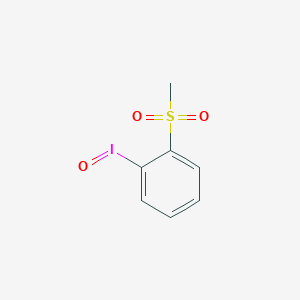
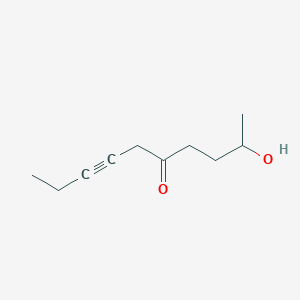
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
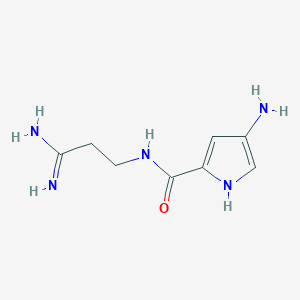
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
